molecular formula C9H14N2O2 B15317635 ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate

ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate

Cat. No.: B15317635
M. Wt: 182.22 g/mol
InChI Key: PYGJQEAMKIQJMZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and an amino group attached to the second carbon of a three-carbon chain, which is esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole and ethyl acrylate.

  • Reaction Steps: The reaction involves the Michael addition of ethyl acrylate to 1H-pyrrole, followed by a subsequent amination step to introduce the amino group.

  • Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.

  • Reduction Products: The reduction of the ester group can yield this compound amine.

  • Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting cancer and microbial infections.

  • Industry: The compound is utilized in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism by which ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is similar to other amino acid derivatives and indole-containing compounds. its unique structure, particularly the presence of the pyrrole ring, distinguishes it from other compounds. Some similar compounds include:

  • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a pyrrole ring.

  • 2-(1H-Pyrrol-1-yl)ethanamine: Lacks the carboxylate group present in this compound.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyrrol-1-ylpropanoate

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h3-6,8H,2,7,10H2,1H3

InChI Key

PYGJQEAMKIQJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC=C1)N

Origin of Product

United States

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